4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol
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Overview
Description
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic groups connected through a methylene bridge to a central phenylene ring, which is substituted with a tert-butyl group and a hydroxyl group. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol typically involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic groups. The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is utilized in various fields of scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating diseases related to oxidative damage.
Industry: Employed as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol exerts its effects involves its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions facilitated by the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dibenzoylphenol: Similar structure but with benzoyl groups instead of methylene bridges.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Contains aldehyde groups instead of methylene bridges.
Pentaerythritol tetrakis[3-(3’,5’-di-tert-butyl-4’-hydroxyphenyl)propionate]: A more complex structure with multiple phenolic groups.
Uniqueness
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is unique due to its specific arrangement of phenolic groups and methylene bridges, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63538-51-2 |
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Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-tert-butyl-2,6-bis[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H26O3/c1-24(2,3)20-14-18(12-16-4-8-21(25)9-5-16)23(27)19(15-20)13-17-6-10-22(26)11-7-17/h4-11,14-15,25-27H,12-13H2,1-3H3 |
InChI Key |
NDGBKHFLQVTPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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